molecular formula C7H11BrN2 B13926313 2-Bromo-1-isobutyl-1H-imidazole CAS No. 1268143-41-4

2-Bromo-1-isobutyl-1H-imidazole

Cat. No.: B13926313
CAS No.: 1268143-41-4
M. Wt: 203.08 g/mol
InChI Key: SJZPNUKOXYWYMA-UHFFFAOYSA-N
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Description

2-Bromo-1-isobutyl-1H-imidazole (molecular formula: C₇H₁₁BrN₂) is a brominated imidazole derivative characterized by an isobutyl substituent at the 1-position and a bromine atom at the 2-position of the imidazole ring. Key structural features include:

  • SMILES: CC(C)CN1C=CN=C1Br
  • InChIKey: SJZPNUKOXYWYMA-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for ionized forms include 140.6 Ų ([M+H]⁺) and 143.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

CAS No.

1268143-41-4

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

2-bromo-1-(2-methylpropyl)imidazole

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3

InChI Key

SJZPNUKOXYWYMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN=C1Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-1-isobutyl-1H-imidazole typically involves:

These steps require careful control of reaction conditions to avoid over-bromination or side reactions.

Alkylation of Imidazole

The introduction of the isobutyl group at the N-1 position is commonly achieved via alkylation of imidazole or substituted imidazoles with isobutyl halides (e.g., isobutyl bromide or chloride) under basic conditions.

  • Typical conditions : Use of potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Outcome : High regioselectivity for N-1 alkylation due to the nucleophilicity of the imidazole nitrogen.

Bromination at the 2-Position

Selective bromination at the 2-position of the imidazole ring can be challenging due to multiple reactive sites on the heterocycle. Reported methods include:

  • Use of N-bromosuccinimide (NBS) as a brominating agent under controlled temperature and solvent conditions.
  • Alternative brominating agents such as bromine in acetic acid or other mild electrophilic brominating conditions.

For example, in a related synthesis of 5-(2-bromophenyl)-1-isobutyl-1H-imidazole derivatives, bromination was achieved as part of a multi-step process involving aromatic substitution and subsequent functional group transformations.

Representative Synthetic Route from Literature

A patent describing the preparation of 5-(2-bromophenyl)-1-isobutyl-1H-imidazole derivatives provides insights into the synthesis of similar brominated imidazoles:

Step Reaction Description Key Reagents Yield (%) Notes
1 N-alkylation of imidazole with isobutyl halide Isobutyl bromide, base (K2CO3) Not specified Standard alkylation conditions
2 Bromination at 2-position NBS or Br2 Not specified Controlled to avoid polybromination
3 Purification Flash chromatography 80-87% (for related compounds) Used ethyl acetate as eluent

The crude product was purified by flash chromatography, yielding the brominated imidazole derivative as a solid suitable for further reactions.

Analytical Data Supporting the Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR data of related compounds show characteristic signals for the isobutyl group (doublets around δ 0.79 and 0.84 ppm for methyl groups, multiplets for methine and methylene protons) and aromatic or heterocyclic protons in the δ 7.1–7.7 ppm region.
  • The bromine substitution at the 2-position typically causes downfield shifts of adjacent protons due to its electron-withdrawing effect.

Other Characterization Techniques

Alternative Synthetic Approaches and Challenges

Use of Hazardous Intermediates

Some synthetic routes to brominated imidazole derivatives involve hazardous reagents such as nitric acid and sodium azide, especially in multi-step syntheses toward complex molecules like Imiquimod. These routes are more cumbersome and pose safety risks.

Scalability and Cost-Effectiveness

Recent research on brominated imidazole derivatives emphasizes scalable and cost-effective syntheses. For example, a scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole was developed using N-bromosuccinimide bromination followed by selective debromination with isopropyl magnesium chloride, achieving overall yields of 74% on kilogram scale. While this exact method is for a different imidazole derivative, the principles of selective bromination and careful reagent choice can be adapted for 2-bromo-1-isobutyl-1H-imidazole.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Alkylation Method Yield Notes
Method A Imidazole + isobutyl bromide NBS Base-mediated alkylation (K2CO3) ~80-87% (related compounds) Flash chromatography purification; moderate complexity
Method B 1,2-Dimethylimidazole derivatives NBS + Mg(iPr)Cl Methylation followed by bromination 74% (for 4-bromo-1,2-dimethylimidazole) Scalable, cost-effective; may require adaptation
Method C α-Bromo ketones + substituted amides Microwave-assisted cyclization Condensation reactions Variable yields (40-78%) Efficient for substituted imidazoles; involves microwave irradiation

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isobutyl-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various imidazole derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-isobutyl-1H-imidazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

    Oxidation Reactions: Oxidized imidazole derivatives.

    Reduction Reactions: 1-isobutyl-1H-imidazole.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "2-Bromo-1-isobutyl-1H-imidazole" with detailed data tables and case studies is not available within the provided search results, the following information can be gathered regarding related imidazoles and their applications:

Imidazole and its role in biological systems:

  • Imidazole is a heterocyclic compound that was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal and formaldehyde in ammonia .
  • Imidazole constitutes numerous enzymatic active sites as a histidine amino acid residue and participates in catalytic processes, accelerating biological reactions . It can act as an acid, nucleophilic, or basic catalyst .
  • Imidazole is present in several chemical structures of pharmaceutical interest and can be found in bioactive substances with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .

Applications of Imidazole Derivatives:

  • Imidazole derivatives have shown potential in medicinal chemistry and drug discovery .
  • Examples include pilocarpine (for xerostomia and glaucoma) and topsentin and isonaamine A (both exhibiting anticancer activity) .
  • Copper-targeted acyl imidazole dyes have been designed for detecting copper in living cells, which can be used to study copper homeostasis in different types of brain cells .

Synthesis of Imidazole Derivatives:

  • (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . For example, 2-(1-Hydroxy-heptyl)-1-methyl-1H-imidazole can be synthesized using n-butyllithium and n-heptanal .
  • 5-(2-Bromophenyl)-1-isobutyl-1H-imidazole-4-carboxylic acid can be synthesized and used in the preparation of 5-(2-Bromophenyl)-1-isobutyl-1H-imidazole-4-carboxamide .

Imidazole as a Building Block in Bioactive Molecules and Drugs

  • Imidazole's chemical properties may favor molecular recognition by different targets .
  • It can act as an important auxophoric group and direct other auxophoric and pharmacophoric groups .

Bromodomain Inhibition

  • Trisubstituted imidazole 4 is a dual p38a and BRD4 BD1 inhibitor with micromolar potency for BRD4 BD1 and selectivity over BRD4 BD2 .
  • Various substituted imidazoles, such as benzimidazole 6 and DW34 (with a methyl triazole group), have demonstrated selectivity for bromodomain (BD1) inhibition .

Mechanism of Action

The mechanism of action of 2-Bromo-1-isobutyl-1H-imidazole involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazole ring can act as a nucleophile or base in different chemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-Bromo-1-isobutyl-1H-imidazole with structurally related bromoimidazoles and benzimidazoles:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Data Evidence Source
2-Bromo-1-isobutyl-1H-imidazole C₇H₁₁BrN₂ 1-isobutyl, 2-Br 215.08 CCS: 140.6 Ų ([M+H]⁺); No literature data
2-Bromo-1-methyl-1H-imidazole C₄H₅BrN₂ 1-methyl, 2-Br 161.00 Synonyms include N-methyl-2-bromoimidazole
2-Bromo-1-phenyl-1H-imidazole C₉H₇BrN₂ 1-phenyl, 2-Br 223.07 Melting point: N/A; GHS Warning
2-Bromo-5,6-dichloro-1H-benzimidazole C₇H₃BrCl₂N₂ 2-Br, 5,6-Cl (benzimidazole) 274.93 CAS: 1388069-08-6; Benzimidazole core
5-Bromo-1-methyl-1H-benzo[d]imidazole C₈H₇BrN₂ 1-methyl, 5-Br (benzimidazole) 225.06 Similarity score: 0.93 vs. target compound

Key Observations :

  • Steric Effects : The isobutyl group in the target compound confers greater steric hindrance compared to smaller substituents (e.g., methyl in or phenyl in ). This may reduce nucleophilic substitution reactivity at the 2-position but enhance lipophilicity.
  • Electronic Effects: Bromine at the 2-position (imidazole) vs.
  • Benzimidazole vs.

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